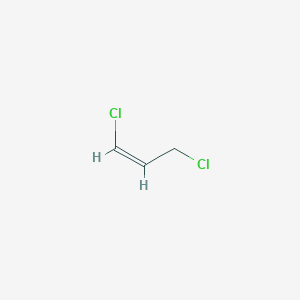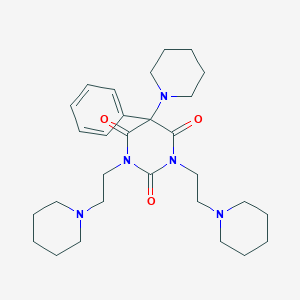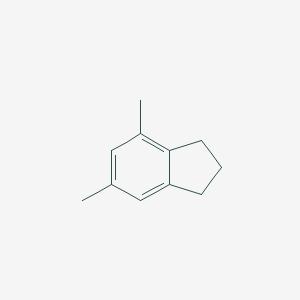
2-(3-Chloropropoxy)-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropoxy)-1,3-dimethylbenzene, also known as m-CPP, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has been used in scientific research to study the mechanisms of action of various drugs and their effects on the body.
Mechanism of Action
The exact mechanism of action of 2-(3-Chloropropoxy)-1,3-dimethylbenzene is not fully understood, but it is believed to act as a serotonin agonist by binding to serotonin receptors in the brain. It also has some affinity for dopamine receptors and can increase the release of dopamine in certain brain regions. This leads to increased activity in the brain and can result in changes in behavior, mood, and cognition.
Biochemical and Physiological Effects:
2-(3-Chloropropoxy)-1,3-dimethylbenzene has been shown to increase heart rate, blood pressure, and body temperature in animals. It can also cause changes in behavior such as increased locomotor activity, stereotypy, and anxiety-like behavior. In humans, 2-(3-Chloropropoxy)-1,3-dimethylbenzene has been shown to increase subjective ratings of anxiety and arousal.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Chloropropoxy)-1,3-dimethylbenzene in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, one limitation is that it is not a natural compound and may not accurately represent the effects of naturally occurring compounds in the body. Additionally, the effects of 2-(3-Chloropropoxy)-1,3-dimethylbenzene may vary depending on the dose and route of administration.
Future Directions
There are many future directions for research on 2-(3-Chloropropoxy)-1,3-dimethylbenzene. One area of interest is its potential as a tool to study the mechanisms of action of various drugs and their effects on the brain. Researchers can use 2-(3-Chloropropoxy)-1,3-dimethylbenzene as a substitute for other drugs to investigate their effects on behavior, cognition, and neurochemistry. Another area of interest is the development of new compounds based on the structure of 2-(3-Chloropropoxy)-1,3-dimethylbenzene that may have improved pharmacological properties. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(3-Chloropropoxy)-1,3-dimethylbenzene and how it may interact with other compounds in the body.
Synthesis Methods
The synthesis of 2-(3-Chloropropoxy)-1,3-dimethylbenzene involves the reaction of 3-chloropropionyl chloride with 1,3-dimethylbenzene in the presence of a base such as triethylamine. The reaction yields 2-(3-Chloropropoxy)-1,3-dimethylbenzene as a white crystalline solid with a melting point of 58-60°C. The purity of the compound can be verified using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
M-CPP has been used in scientific research to study the mechanisms of action of various drugs such as amphetamines and hallucinogens. It has been used as a substitute for these drugs due to its similar chemical structure and effects on the body. 2-(3-Chloropropoxy)-1,3-dimethylbenzene has been used in animal studies to investigate the effects of drugs on behavior, cognition, and neurochemistry.
properties
IUPAC Name |
2-(3-chloropropoxy)-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-9-5-3-6-10(2)11(9)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIDAVGIYOAHGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563290 |
Source


|
| Record name | 2-(3-Chloropropoxy)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropropoxy)-1,3-dimethylbenzene | |
CAS RN |
1626-42-2 |
Source


|
| Record name | 2-(3-Chloropropoxy)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)






